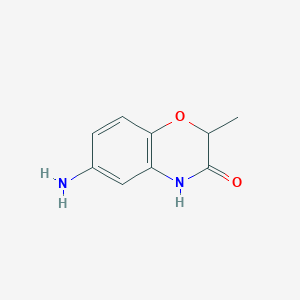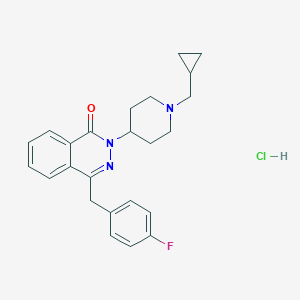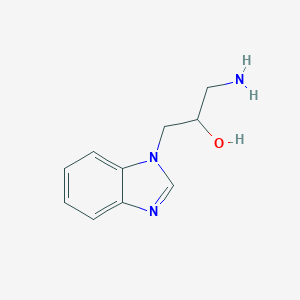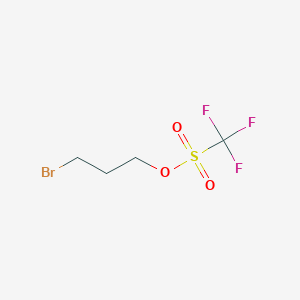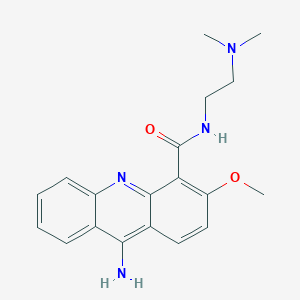
9-Amino-N-(2-(dimethylamino)ethyl)-3-methoxy-4-acridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Amino-N-(2-(dimethylamino)ethyl)-3-methoxy-4-acridinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as DMAPT and has been studied extensively for its anti-cancer properties.
作用機序
DMAPT inhibits the activity of NF-κB by targeting the upstream signaling pathways that activate this transcription factor. This results in the downregulation of NF-κB target genes, including those involved in cell survival and proliferation. The induction of apoptosis in cancer cells is thought to be the result of the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes.
生化学的および生理学的効果
DMAPT has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects. This is due to its ability to inhibit the activity of NF-κB, which is involved in the regulation of inflammation. DMAPT has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
DMAPT has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and enter cells. It is also stable and can be easily synthesized in large quantities. However, DMAPT has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on DMAPT. One area of interest is the development of more potent and selective inhibitors of NF-κB activity. This could lead to the development of more effective anti-cancer therapies. Another area of research is the investigation of the potential use of DMAPT in combination with other anti-cancer drugs. Finally, there is interest in the development of new formulations of DMAPT that improve its solubility and reduce its toxicity.
合成法
The synthesis of DMAPT involves the reaction of 3-methoxy-4-acridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylethylenediamine to yield the final product, DMAPT.
科学的研究の応用
DMAPT has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of cell survival and proliferation. Inhibition of NF-κB activity has been linked to the induction of apoptosis, or programmed cell death, in cancer cells.
特性
CAS番号 |
100113-21-1 |
|---|---|
製品名 |
9-Amino-N-(2-(dimethylamino)ethyl)-3-methoxy-4-acridinecarboxamide |
分子式 |
C19H22N4O2 |
分子量 |
338.4 g/mol |
IUPAC名 |
9-amino-N-[2-(dimethylamino)ethyl]-3-methoxyacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-23(2)11-10-21-19(24)16-15(25-3)9-8-13-17(20)12-6-4-5-7-14(12)22-18(13)16/h4-9H,10-11H2,1-3H3,(H2,20,22)(H,21,24) |
InChIキー |
QKHRSPSDCFQDNF-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=C(C=CC2=C(C3=CC=CC=C3N=C21)N)OC |
正規SMILES |
CN(C)CCNC(=O)C1=C(C=CC2=C(C3=CC=CC=C3N=C21)N)OC |
その他のCAS番号 |
100113-21-1 |
同義語 |
9-Amino-N-(2-(dimethylamino)ethyl)-3-methoxy-4-acridinecarboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



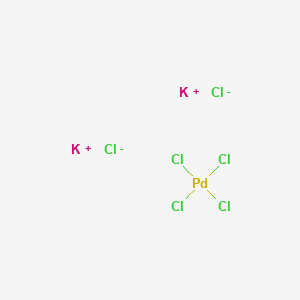
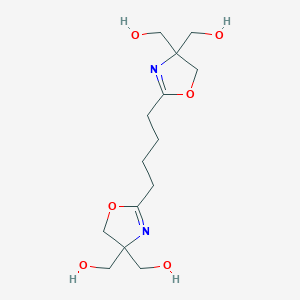
![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)

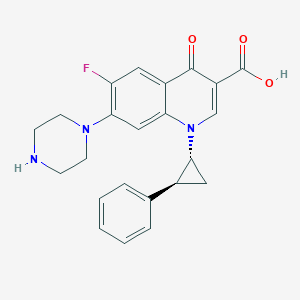
![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)
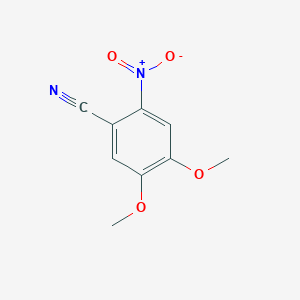
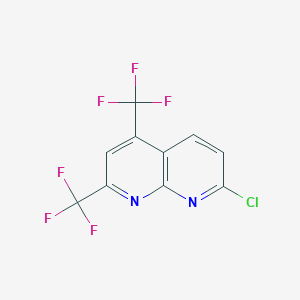
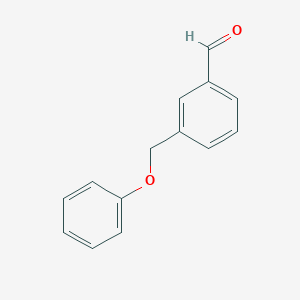
![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)
